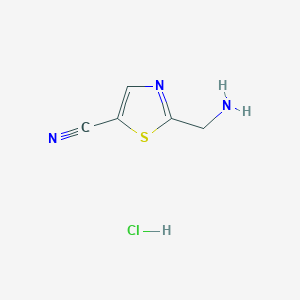

2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride

Description

Historical Context and Development

The development of this compound emerges from the broader historical context of thiazole chemistry, which has been a cornerstone of heterocyclic research for many decades. The thiazole scaffold has established itself as a versatile standalone moiety contributing significantly to pharmaceutical development, with the thiazole ring consisting of sulfur and nitrogen atoms arranged in a five-membered heterocyclic structure. The evolution of aminothiazole derivatives gained particular momentum in medicinal chemistry research, where extensive efforts have been directed toward enhancing antitumor activities and developing novel therapeutic agents. Historical patent literature reveals systematic approaches to synthesizing thiazole derivatives, with early work focusing on fundamental cyclization reactions and structural modifications.

The specific development of 2-(aminomethyl)thiazole derivatives can be traced through various synthetic methodologies described in patent applications, particularly those involving advanced multi-step synthesis routes. One notable historical approach involved the use of aminoacetonitrile hydrochloride as a starting material, demonstrating the evolution of synthetic strategies to access these important heterocyclic compounds. The progression from basic thiazole chemistry to more sophisticated derivatives like this compound reflects the increasing understanding of structure-activity relationships and the demand for specialized pharmaceutical intermediates.

Research developments in the field have been supported by advances in synthetic organic chemistry, particularly in the areas of visible-light-promoted reactions and polymer-supported synthesis approaches. These technological advances have enabled more efficient and environmentally friendly synthetic routes, contributing to the accessibility and practical utility of compounds like this compound. The historical trajectory demonstrates a clear evolution from fundamental heterocyclic chemistry toward specialized applications in pharmaceutical research and development.

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and sulfur atoms. The compound's official Chemical Abstracts Service name is recorded as 5-Thiazolecarbonitrile, 2-(aminomethyl)-, hydrochloride (1:1), reflecting the standardized nomenclature system for thiazole derivatives. The International Union of Pure and Applied Chemistry name for the free base form is designated as 2-(aminomethyl)-1,3-thiazole-5-carbonitrile, which clearly identifies the position of functional groups within the thiazole ring system.

The systematic classification places this compound within the broader category of thiazole carbonitriles, specifically as a substituted aminomethyl derivative. The numbering system for the thiazole ring follows conventional heterocyclic nomenclature, where the sulfur atom occupies position 1, nitrogen at position 3, and the carbonitrile group is located at position 5. The aminomethyl substituent at position 2 provides the compound with its distinctive chemical properties and biological activity profile.

The free base form of the compound, with Chemical Abstracts Service number 749834-79-5, possesses the molecular formula C5H5N3S and a molecular weight of 139.18 grams per mole. This relationship between the hydrochloride salt and its free base exemplifies the common practice in pharmaceutical chemistry of preparing salt forms to enhance solubility and stability characteristics. The nomenclature system clearly distinguishes between these related forms while maintaining consistency with established chemical naming conventions.

Academic Significance in Heterocyclic Chemistry

The academic significance of this compound extends far beyond its role as a simple chemical intermediate, representing a paradigmatic example of how heterocyclic compounds contribute to advancing pharmaceutical sciences. Within the broader context of heterocyclic chemistry, thiazole derivatives have emerged as promising scaffolds in medicinal chemistry and drug discovery research, with 2-aminothiazole cores demonstrating particular value in anticancer therapeutic development. The compound serves as a critical building block for the synthesis of more complex therapeutic agents, including various kinase inhibitors and other bioactive molecules that have shown clinical promise.

Research investigations have demonstrated that 2-aminothiazole scaffolds exhibit remarkable versatility in structure-activity relationship studies, where modifications to the core structure can dramatically alter biological activity profiles. The presence of both the aminomethyl group and the carbonitrile functionality in this particular compound provides multiple sites for chemical modification and derivatization, making it an invaluable intermediate for exploring new therapeutic possibilities. Academic studies have shown that compounds containing similar structural motifs display activity against various biological targets, including protein kinases, enzyme systems, and cellular pathways involved in disease processes.

The compound's academic importance is further underscored by its role in advancing synthetic methodologies within heterocyclic chemistry. Recent developments in visible-light-promoted synthesis and polymer-supported approaches have utilized similar thiazole derivatives as model systems for developing new synthetic strategies. These methodological advances not only improve the accessibility of this compound but also contribute to the broader understanding of heterocyclic synthesis and reactivity patterns.

Furthermore, the compound serves as a valuable research tool for investigating the fundamental properties of thiazole-containing molecules, including their electronic characteristics, conformational behavior, and chemical reactivity. Academic research has utilized compounds of this type to explore the relationship between molecular structure and biological activity, contributing to the rational design of new pharmaceutical agents. The systematic study of such heterocyclic compounds continues to provide insights that inform both theoretical understanding and practical applications in drug discovery and development processes.

Properties

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S.ClH/c6-1-4-3-8-5(2-7)9-4;/h3H,2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXZKUZOLXDHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232612-47-4 | |

| Record name | 5-Thiazolecarbonitrile, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232612-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Stepwise Synthesis Summary

| Step | Intermediate/Product | Reagents & Conditions | Key Notes | Yield (%) |

|---|---|---|---|---|

| S1 | Starting material: aminoacetonitrile hydrochloride | Dissolved in chloroform, triethylamine added | Base neutralizes HCl salt | - |

| S2 | 2-(1,3-dioxoisoindol-2-yl)ethanethioamide | Reaction with phthalimide derivative under acidic conditions (HCl/ethyl acetate ratio 1:0.5-1.5) | Control of acid/base ratio critical | - |

| S3 | Ethyl 2-((1,3-dioxoisoindol-2-yl)methyl)thiazole-5-carboxylate | React S2 product with 2-chloro-3-oxopropionic acid ethyl ester in acetonitrile, triethylamine added dropwise, reflux 12 h at 75–85°C | Reflux ensures complete reaction | - |

| S4 | Ethyl 2-(aminomethyl)thiazole-5-carboxylate | Hydrazine hydrate in ethanol, reflux 12 h | Hydrazine removes phthalimide protecting group | - |

| S5 | 2-((tert-butoxycarbonyl)methyl)thiazole-5-carboxylate ethyl ester | Reaction with di-tert-butyl dicarbonate in dichloromethane, triethylamine at 10°C, stirred 12 h | Boc protection of amine group | 42% |

| S6 | tert-butyl (5-carbamoylthiazol-2-yl)methylcarbamate | Methanol solution with NH3/MeOH and ammonia water, heated 40–65°C for 48 h | Ammonolysis to convert ester to amide | 99% |

| S7 | (5-cyanothiazol-2-yl) methyl carbamate tert-butyl ester | Dichloromethane solution with triethylamine, slow addition of trifluoroacetic anhydride below 15°C, stirred 12 h | Dehydration to nitrile | 73% |

| S8 | 2-(aminomethyl)thiazole-5-carbonitrile hydrochloride | 1,4-dioxane solution, addition of HCl/1,4-dioxane, room temp 12 h | Boc deprotection and formation of HCl salt | 91% |

Reaction Highlights and Conditions

- Starting Material : Aminoacetonitrile hydrochloride is dissolved in chloroform, neutralized with triethylamine to free the amine for subsequent reactions.

- Thiazole Ring Formation : The key thiazole ring is constructed by reacting the thioamide intermediate with 2-chloro-3-oxopropionic acid ethyl ester under reflux.

- Protection Strategy : The amino group is protected using di-tert-butyl dicarbonate (Boc protection) to prevent side reactions during amide and nitrile formation.

- Conversion to Nitrile : The amide intermediate undergoes dehydration with trifluoroacetic anhydride to form the nitrile group at position 5 of the thiazole ring.

- Final Deprotection and Salt Formation : Boc group is removed using hydrochloric acid in 1,4-dioxane, yielding the target compound as its hydrochloride salt.

Reaction Scheme Summary

The synthetic route can be summarized as follows:

- Aminoacetonitrile hydrochloride → thioamide intermediate (phthalimide protected)

- Thioamide + 2-chloro-3-oxopropionic acid ethyl ester → thiazole ester intermediate

- Hydrazine hydrate treatment → amine ester intermediate

- Boc protection of amine

- Ammonolysis to convert ester to amide

- Dehydration of amide to nitrile with trifluoroacetic anhydride

- Boc deprotection and HCl salt formation → this compound

Research Findings and Yield Analysis

- The overall synthetic method is notable for its simplicity and high yield at each step, with yields ranging from 42% to 99% depending on the step.

- The Boc protection and deprotection strategy is key to maintaining amine functionality without side reactions.

- Reaction temperatures are carefully controlled, especially during sensitive steps like nitrile formation (below 15°C) and reflux conditions during ring formation and hydrazine treatment.

- Purification involves standard organic techniques such as acid-base extraction, drying over anhydrous sodium sulfate, filtration, concentration, and recrystallization to ensure product purity.

Data Table of Key Reaction Parameters

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| S1 | Aminoacetonitrile hydrochloride + triethylamine | Chloroform | RT | - | - | Neutralization |

| S3 | 2-chloro-3-oxopropionic acid ethyl ester + triethylamine | Acetonitrile | 75–85 | 12 | - | Reflux |

| S4 | Hydrazine hydrate | Ethanol | Reflux | 12 | - | Deprotection |

| S5 | Di-tert-butyl dicarbonate + triethylamine | Dichloromethane | 10 (addition), RT (stir) | 12 | 42 | Boc protection |

| S6 | NH3/MeOH + ammonia water | Methanol | 40–65 | 48 | 99 | Ammonolysis |

| S7 | Trifluoroacetic anhydride + triethylamine | Dichloromethane | <15 (addition), RT (stir) | 12 | 73 | Dehydration |

| S8 | HCl in 1,4-dioxane | 1,4-dioxane | RT | 12 | 91 | Deprotection, salt formation |

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its utility as a pharmaceutical intermediate . It is involved in the synthesis of various biologically active molecules. The synthesis method for 2-(aminomethyl)thiazole-5-carbonitrile hydrochloride is characterized by high efficiency and yield, making it a valuable precursor in drug development. For instance, it can be synthesized through a multi-step process involving substitution and amination reactions, yielding high purity products suitable for further chemical modifications .

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Substitution | Room temperature, 12 hours | 91 |

| 2 | Amination | Controlled temperature | 93 |

| 3 | Boc Removal | Solvent extraction | High |

Antibacterial Activity

Research has demonstrated that derivatives of the thiazole class, including this compound, exhibit significant antibacterial activity against Mycobacterium tuberculosis, a major global health concern. Studies indicate that modifications at specific positions on the thiazole ring can enhance activity and selectivity against mycobacterial species while minimizing effects on mammalian cells .

Case Study: Antitubercular Activity

In a study evaluating various thiazole derivatives, compounds with substitutions at the C-2 position showed promising results with sub-micromolar minimum inhibitory concentrations (MIC). One notable derivative demonstrated selective toxicity towards M. tuberculosis without affecting other bacterial strains, highlighting the potential for developing new antitubercular agents based on this scaffold .

Anticancer Research

The compound's structure has also been explored for its anticancer properties . Recent investigations into thiazole derivatives have revealed their potential to inhibit the growth of various cancer cell lines. For instance, compounds derived from 2-(aminomethyl)thiazole-5-carbonitrile have been tested against human glioblastoma and melanoma cell lines, showing significant cytotoxic effects .

Table 2: Anticancer Activity Overview

| Compound ID | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| 19 | U251 (glioblastoma) | 23.30 ± 0.35 | Strong selectivity |

| 22 | WM793 (melanoma) | 10 – 30 | High growth inhibition |

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between the target compound and its analogs:

Biological Activity

2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

The compound has been reported to exhibit antimicrobial , antiviral , and anticancer properties. Its biological activities are attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Key Biological Activities:

- Antimicrobial Activity : Effective against pathogens such as Mycobacterium tuberculosis.

- Anticancer Activity : Demonstrated potential in inhibiting tumor growth in various cancer cell lines.

- Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced prostaglandin E2 (PGE2) levels.

The mechanism of action involves the compound's interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways can vary depending on the specific application and context of use.

Structure-Activity Relationship (SAR)

Studies have focused on understanding how structural modifications affect the biological activity of this compound. The following table summarizes key findings from SAR studies:

Case Studies

-

Anti-Tubercular Activity :

A study evaluated a series of 2-aminothiazole derivatives, including this compound, demonstrating sub-micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis. The compound showed rapid bactericidal activity, indicating its potential as a novel anti-tubercular agent . -

Cancer Cell Line Studies :

In vitro studies on various cancer cell lines revealed that certain analogs of this compound exhibited significant cytotoxic effects. For example, one compound demonstrated an IC50 value of less than 1 µM against HepG-2 liver cancer cells . Additionally, xenograft models indicated promising anti-cancer activity with tumor control rates significantly lower than controls . -

COX Inhibition :

A series of compounds derived from the thiazole structure were tested for their ability to inhibit COX-2 activity. Compounds with specific substitutions showed IC50 values ranging from 0.41 to 0.93 µM, indicating strong anti-inflammatory potential while minimizing side effects associated with COX inhibition .

Q & A

Q. What are the optimal synthetic routes for 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride?

- Methodological Answer: The synthesis of this compound typically involves condensation reactions. For example, catalyst-free methods in aqueous ethanol under reflux conditions (3–5 hours) are effective for analogous thiazole derivatives, yielding high purity . Optimization may include adjusting stoichiometric ratios of aminomethyl precursors (e.g., thiourea derivatives) and carbonitrile-containing reactants. Acetic acid or sodium acetate can act as catalysts to enhance reaction efficiency . Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer:

- 1H/13C NMR: Assign peaks for the thiazole ring (e.g., δ 7.8–8.2 ppm for C5-H in thiazole) and the aminomethyl group (δ 3.5–4.0 ppm for -CH2-NH2) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 216.67 for related thiazole-carbonitrile derivatives) .

- Melting Point (mp): Compare observed mp (e.g., 166–168°C for structurally similar hydrochlorides) with literature values to assess purity .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer: Store the compound in airtight, light-resistant containers at –20°C to minimize degradation. Conduct periodic stability assays (e.g., HPLC or TLC) to monitor purity over time. Avoid long-term storage; degradation products may include oxidized thiazole derivatives or free amine byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations can map electron density on the thiazole ring and aminomethyl group to identify nucleophilic/electrophilic sites. For example, the carbonitrile group at C5 is highly electrophilic, making it prone to nucleophilic substitution (e.g., with amines or thiols) . Software like Gaussian or ORCA can simulate reaction pathways and activation energies, validated experimentally via LC-MS monitoring .

Q. What steps resolve contradictions in NMR data between synthesized batches?

- Methodological Answer:

- Deuterated Solvent Validation: Ensure solvents (e.g., DMSO-d6) are anhydrous and free of proton contaminants.

- Impurity Profiling: Use HRMS to detect side products (e.g., unreacted precursors or hydrolysis byproducts).

- Dynamic NMR Experiments: Variable-temperature NMR can reveal conformational equilibria (e.g., rotamers in the aminomethyl group) causing peak splitting .

Q. How should researchers address discrepancies in observed vs. predicted biological activity?

- Methodological Answer:

- Cross-Validation with Structural Analogs: Compare activity profiles of derivatives (e.g., 5-(aminomethyl)thiazole hydrochloride) to identify scaffold-specific trends .

- Targeted Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to biological targets (e.g., enzymes or receptors) .

- Metabolic Stability Testing: Assess whether hepatic metabolism (e.g., cytochrome P450-mediated oxidation) alters activity in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.